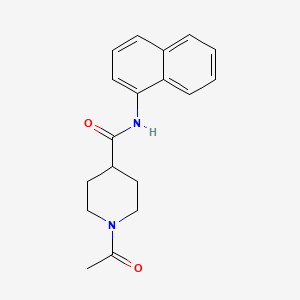![molecular formula C18H21NO4 B5349351 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid](/img/structure/B5349351.png)
3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid, also known as MNPA, is a chemical compound that is widely used in scientific research. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which plays an important role in regulating neuronal activity in the brain.
作用機序
3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid acts as an agonist of mGluR4 by binding to the receptor and activating downstream signaling pathways. The activation of mGluR4 leads to the inhibition of adenylyl cyclase and the activation of potassium channels, which results in the hyperpolarization of neurons and the inhibition of neurotransmitter release. This mechanism of action is thought to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate and other neurotransmitters, which can help to prevent neuronal damage and improve neuronal function. It has also been shown to increase the activity of antioxidant enzymes, which can help to protect neurons from oxidative stress. In addition, this compound has been shown to improve motor function and reduce anxiety and depression-like behaviors in animal models.
実験室実験の利点と制限
One of the main advantages of using 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid in lab experiments is its potency and selectivity for mGluR4. This means that it can be used to study the function of this receptor without affecting other receptors in the brain. In addition, this compound is relatively stable and can be stored for long periods of time without losing its activity. However, one of the limitations of using this compound is its cost, which can be prohibitively expensive for some labs. In addition, this compound has a short half-life in vivo, which can make it difficult to study its effects over long periods of time.
将来の方向性
There are many possible future directions for research on 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid and mGluR4. One area of interest is the development of new drugs that target mGluR4 for the treatment of neurological disorders. This compound could serve as a starting point for the development of new drugs that are more potent and selective than existing compounds. Another area of interest is the study of the role of mGluR4 in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is a need for more research on the long-term effects of this compound and other mGluR4 agonists on neuronal function and behavior.
合成法
3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid can be synthesized by a multistep process starting from commercially available 2-naphthol. The first step involves the conversion of 2-naphthol to 6-methoxy-2-naphthol through a methylation reaction. The second step involves the reaction of 6-methoxy-2-naphthol with morpholine to form the corresponding morpholinyl derivative. The final step involves the reaction of the morpholinyl derivative with 3-bromopropionic acid to yield this compound.
科学的研究の応用
3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid is widely used in scientific research to study the function of mGluR4 in the brain. mGluR4 is a G protein-coupled receptor that is predominantly expressed in the cerebellum, where it regulates the release of glutamate and other neurotransmitters. This compound is a potent and selective agonist of mGluR4, which means that it can activate this receptor without affecting other receptors in the brain. This makes this compound a useful tool for studying the role of mGluR4 in various neurological disorders, including Parkinson's disease, anxiety, and depression.
特性
IUPAC Name |
3-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-16-5-4-13-10-15(3-2-14(13)11-16)17-12-19(8-9-23-17)7-6-18(20)21/h2-5,10-11,17H,6-9,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRBGDUNFXPFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5349279.png)
![7-(3-chlorophenyl)-4-[(2-methylpyrimidin-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5349281.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}cyclopentanecarboxamide](/img/structure/B5349286.png)
![5-{[benzyl(methyl)amino]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]isoxazole-3-carboxamide](/img/structure/B5349287.png)
![4-[4-(2-methoxy-1-methylethyl)-1-piperidinyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5349302.png)
![N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5349309.png)
![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5349313.png)
![3-[(dimethylamino)methyl]-1-[(3,4,5-trimethoxyphenyl)acetyl]-3-piperidinol](/img/structure/B5349317.png)
![2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5349334.png)
![(4R)-N-ethyl-4-[4-({[(2E)-3-phenyl-2-propenoyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5349340.png)
![(3R*,3aR*,7aR*)-1-(2-furoyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5349358.png)

![5-[(4-{N-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]ethanehydrazonoyl}phenoxy)methyl]-2-furoic acid](/img/structure/B5349369.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5349373.png)